molecular formula C9H17F3N2O2 B13071062 (2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate

(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate

Cat. No.: B13071062
M. Wt: 242.24 g/mol
InChI Key: VYSJZIKQRMSSBA-UKMDXRBESA-N
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Description

(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate is a chemical compound with a unique structure that includes a piperazine ring substituted with three methyl groups and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate typically involves the reaction of 1,2,6-trimethylpiperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or methanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Purification steps such as recrystallization or column chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted piperazine derivatives .

Scientific Research Applications

(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate is unique due to its specific stereochemistry and the presence of both piperazine and trifluoroacetate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H17F3N2O2

Molecular Weight

242.24 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;(2S,6R)-1,2,6-trimethylpiperazine

InChI

InChI=1S/C7H16N2.C2HF3O2/c1-6-4-8-5-7(2)9(6)3;3-2(4,5)1(6)7/h6-8H,4-5H2,1-3H3;(H,6,7)/t6-,7+;

InChI Key

VYSJZIKQRMSSBA-UKMDXRBESA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1CNCC(N1C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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